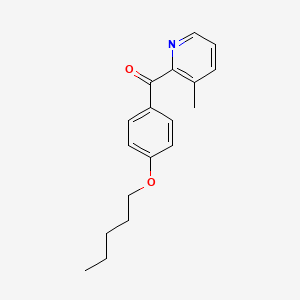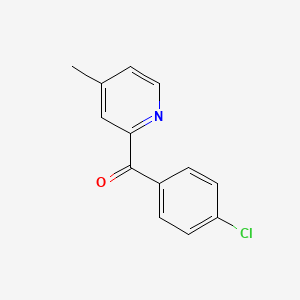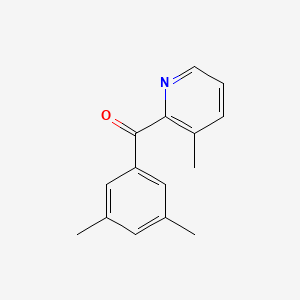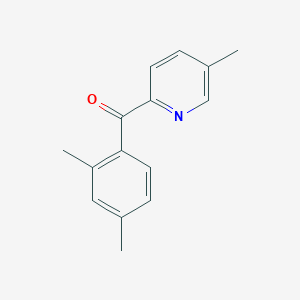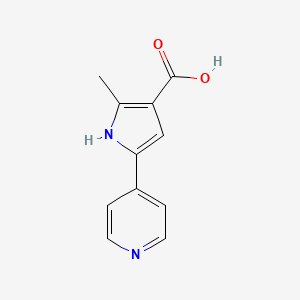
2-メチル-5-(ピリジン-4-イル)-1H-ピロール-3-カルボン酸
説明
2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic aromatic organic compound characterized by its pyrrole ring substituted with a methyl group and a pyridine ring at the 5-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrrole and pyridine derivatives.
Reaction Conditions: The reaction involves a multi-step process including:
Condensation Reaction: Pyrrole is condensed with pyridine derivatives under acidic conditions.
Oxidation: The intermediate compound is then oxidized to introduce the carboxylic acid group.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution Reactions: Substitution at the pyrrole or pyridine rings can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Various substituted pyrroles and pyridines.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biological studies, interacting with various enzymes and receptors. Medicine: Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism involves binding to the active sites of these targets, leading to modulation of their activity. The pathways involved are often related to signal transduction and metabolic processes.
類似化合物との比較
2-Methyl-5-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid: Similar structure but with a different position of the pyridine ring.
2-Methyl-5-(pyridin-2-yl)-1H-pyrrole-3-carboxylic acid: Another positional isomer with distinct chemical properties.
Uniqueness: The uniqueness of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid lies in its specific substitution pattern, which influences its reactivity and biological activity compared to its isomers.
This comprehensive overview highlights the significance of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid in various scientific and industrial applications
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
2-methyl-5-pyridin-4-yl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-9(11(14)15)6-10(13-7)8-2-4-12-5-3-8/h2-6,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHAENOTAMOHBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C2=CC=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



